molecular formula C17H17N3O2S2 B2608115 N-(2,4-dimethylphenyl)-2-({3-methyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1111585-64-8

N-(2,4-dimethylphenyl)-2-({3-methyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B2608115
CAS No.: 1111585-64-8
M. Wt: 359.46
InChI Key: CPNCZSMUPIVSMJ-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-2-({3-methyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C17H17N3O2S2 and its molecular weight is 359.46. The purity is usually 95%.
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Scientific Research Applications

Crystal Structure and Conformation

  • Crystal Structures of Related Compounds : Studies on similar compounds have revealed insights into their crystal structures. For instance, the crystal structures of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides exhibit a folded conformation, which is stabilized by intramolecular hydrogen bonding (Subasri et al., 2016); (Subasri et al., 2017).

Vibrational Spectroscopic Analysis

  • Vibrational Spectroscopy of Related Molecules : A study on N–(4–chlorophenyl)–2–[(4,6–di–aminopyrimidin–2–yl)sulfanyl]acetamide, a molecule with structural similarities, utilized Raman and Fourier transform infrared spectroscopy to characterize its vibrational signatures. The study also investigated the effects of rehybridization and hyperconjugation on the molecule's stability (Jenepha Mary et al., 2022).

Hydrogen-Bonded Structures

  • Hydrogen-Bonded Aggregation in Similar Molecules : The crystal structures of related compounds, such as 2-cyano-N-[6-methoxy-2-(methylsulfanyl)pyrimidin-4-yl]acetamide, demonstrate a variety of hydrogen-bonded aggregations, influenced by minor changes in molecular structure (Trilleras et al., 2008).

Dual Inhibitor Activity

  • Inhibition of Thymidylate Synthase and Dihydrofolate Reductase : Certain derivatives, such as N-{4-[(2-Amino-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)sulfanyl]benzoyl}-L-glutamic acid, have been found to be potent dual inhibitors of thymidylate synthase and dihydrofolate reductase, indicating potential therapeutic applications (Gangjee et al., 2008).

Antimicrobial Activity

  • Antimicrobial Activity of Pyrimidine-Triazole Derivatives : Pyrimidine-triazole derivatives synthesized from similar structures have been studied for their antimicrobial activity against selected bacterial and fungal strains (Majithiya & Bheshdadia, 2022).

Synthesis and Characterization

  • Synthesis and Evaluation of Antitumor Activity : Synthesis and evaluation of antitumor activity have been conducted on thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives, showcasing potential applications in cancer therapy (Hafez & El-Gazzar, 2017).

  • Investigation of Reaction Under Microwave Irradiation : The reaction of 2-amino-4,5-dimethyl- thiophene-3-carboxamide with iso(and isothio)cyanates for synthesizing thieno[2,3-d]pyrimidines was investigated, highlighting a method for efficient synthesis under specific conditions (Davoodnia et al., 2009).

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-(3-methyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2S2/c1-10-4-5-12(11(2)8-10)18-14(21)9-24-17-19-13-6-7-23-15(13)16(22)20(17)3/h4-8H,9H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPNCZSMUPIVSMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C)SC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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